molecular formula C17H16N4O B12914776 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B12914776
M. Wt: 292.33 g/mol
InChI Key: TVBTXIOYQVJHOK-YBFXNURJSA-N
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Description

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promise as an antimicrobial and antifungal agent.

    Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.

    Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:

  • 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
  • 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
  • 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

InChI

InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+

InChI Key

TVBTXIOYQVJHOK-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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